molecular formula C8H3ClF3NO2S B1422886 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 942199-59-9

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1422886
M. Wt: 269.63 g/mol
InChI Key: YKHLEJBYHQQAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 942199-59-9 . It has a molecular weight of 269.63 and is typically in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H . This indicates the molecular formula of the compound is C8H3ClF3NO2S .

Scientific Research Applications

Synthesis and Characterization

  • A study by Sarojini et al. (2012) focused on synthesizing and characterizing 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride, demonstrating the compound's potential as a precursor in creating sulfonamide-based materials with specific structural and electronic properties Sarojini et al., 2012.

Catalysis and Reaction Media

  • Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as an unconventional reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation reactions, offering insights into the role of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivatives in enhancing reactivity and yields under ambient conditions Nara et al., 2001.

Electron Transfer and Bond-Breaking Reactions

  • Pause et al. (2001) examined the reductive cleavages of 4-cyano-alpha-trifluorotoluene and related compounds, exploring the concerted vs. stepwise mechanisms. This study highlights the chemical's relevance in understanding electron transfer and bond-breaking reactions under various conditions Pause et al., 2001.

Optical Properties and Material Science

  • Takagi et al. (2015) investigated the synthesis and optical properties of imidazole- and benzimidazole-based fused π-conjugated compounds, including derivatives of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. The study provides insights into the influence of substituent and counteranion on solvatochromic shifts, crucial for designing materials with specific optical properties Takagi et al., 2015.

Direct Arylation and C-H Activation

  • Zhang et al. (2011) described a palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, demonstrating the versatility of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride in facilitating selective arylation reactions. This work presents a practical alternative for synthesizing 2-aryl benzoxazoles, showcasing the compound's potential in organic synthesis Zhang et al., 2011.

Safety And Hazards

This compound is associated with several hazards. It has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHLEJBYHQQAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-amino-2-trifluoromethyl-benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.